APC 366
Overview
Description
Mechanism of Action
Target of Action
N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide, also known as APC 366, is a selective inhibitor of mast cell tryptase . Mast cell tryptase is a serine protease that is predominantly secreted by mast cells and has been implicated in allergic asthma pathophysiology .
Mode of Action
This compound inhibits the activity of mast cell tryptase, a key enzyme involved in the allergic response . By inhibiting tryptase, this compound can reduce the release of histamine, a compound that causes inflammation and other allergic symptoms . This inhibition is achieved through the interaction of this compound with the active site of the tryptase enzyme, preventing it from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of mast cell tryptase by this compound affects several biochemical pathways. Primarily, it disrupts the cascade of reactions that lead to the release of histamine and other inflammatory mediators from mast cells . This disruption can reduce the severity of the early asthmatic response (EAR), late asthmatic response (LAR), and bronchial hyperresponsiveness (BHR) in models of allergic asthma .
Result of Action
The primary molecular effect of this compound is the inhibition of mast cell tryptase, leading to a decrease in histamine release . On a cellular level, this results in a reduction of inflammation and other allergic responses . In models of allergic asthma, this compound has been shown to reduce the severity of EAR, LAR, and BHR .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental pollutants and toxins can increase the risk of diseases such as asthma, potentially affecting the efficacy of this compound . Additionally, factors such as diet and lifestyle can influence the overall health of the individual and their response to treatment . .
Biochemical Analysis
Biochemical Properties
APC 366 interacts with tryptase, a mast cell serine protease . The interaction between this compound and tryptase is dependent on an intact catalytic site . This compound inhibits the DNA synthesis and proliferation of smooth muscle cells induced by tryptase .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits DNA synthesis and the proliferation of smooth muscle cells induced by tryptase . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with tryptase, a mast cell serine protease . This compound acts as a selective and competitive inhibitor of tryptase, affecting its ability to stimulate DNA synthesis and cell proliferation .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. After about 4 hours of incubation with human tryptase, this compound showed an inhibitory potential
Dosage Effects in Animal Models
In animal models, such as a sheep model of allergic asthma, this compound has been shown to decrease allergen-induced early and late-phase bronchoconstriction and hyperresponsiveness . The effects of this compound vary with different dosages, but specific threshold effects or toxic or adverse effects at high doses have not been reported.
Preparation Methods
The synthesis of APC 366 involves the coupling of N-(1-Hydroxy-2-naphthoyl)-L-arginine with L-prolinamide . The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
APC 366 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
APC 366 has a wide range of scientific research applications:
Comparison with Similar Compounds
APC 366 is unique compared to other tryptase inhibitors due to its high selectivity and competitive inhibition mechanism . Similar compounds include:
Gabexate mesylate: Another serine protease inhibitor but with broader activity.
Nafamostat mesylate: A potent inhibitor of various serine proteases, including tryptase.
Camostat mesylate: Similar to nafamostat but with different pharmacokinetic properties.
This compound stands out due to its specific inhibition of mast cell tryptase, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYWIMYOGAWOMB-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158921-85-8 | |
Record name | 1-Hydroxy-2-naphthoyl-Arg-Pro amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158921858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APC-366 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOSAPTLE0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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